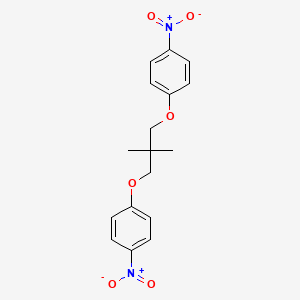
1,3-Bis(4-nitrophenoxy)-2,2-dimethylpropane
Cat. No. B8632903
Key on ui cas rn:
143363-49-9
M. Wt: 346.3 g/mol
InChI Key: PTTQSBZZFNDRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04820866
Procedure details


1949 g 1,3-bis-(4-nitrophenoxy)-2,2-dimethylpropane were hydrogenated as in Example 10 in 10 1 DMF in the presence of 300 g Raney nickel. The crude product was recrystallized from ethanol/isopropanol (1:1).



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:25]=[CH:24][C:7]([O:8][CH2:9][C:10]([CH3:23])([CH3:22])[CH2:11][O:12][C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=2)=[CH:6][CH:5]=1)([O-])=O>[Ni].CN(C=O)C>[NH2:19][C:16]1[CH:15]=[CH:14][C:13]([O:12][CH2:11][C:10]([CH3:22])([CH3:23])[CH2:9][O:8][C:7]2[CH:24]=[CH:25][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:18][CH:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1949 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCC(COC2=CC=C(C=C2)[N+](=O)[O-])(C)C)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was recrystallized from ethanol/isopropanol (1:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(OCC(COC2=CC=C(C=C2)N)(C)C)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
